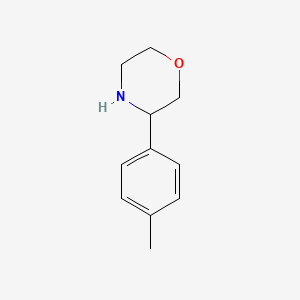

3-(P-tolyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJDPIFKBRDIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397231 | |

| Record name | 3-(4-methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017481-27-4 | |

| Record name | 3-(4-methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-(p-Tolyl)morpholine — Structure, Stereochemistry, and Synthesis

Executive Summary

3-(p-Tolyl)morpholine (CAS: Generic 3-aryl morpholine class) represents a privileged heterocyclic scaffold in modern drug discovery. Unlike its regioisomer 2-(p-tolyl)morpholine (an analog of the anorectic phenmetrazine), the 3-substituted variant offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in targeting monoamine transporters and sigma receptors.

This guide provides a rigorous technical analysis of the this compound scaffold. It moves beyond basic descriptions to cover the critical stereochemical dynamics, modern enantioselective synthetic routes, and validation protocols required for high-integrity research.

Part 1: Structural Architecture & Conformational Analysis

Stereochemical Identity

The defining feature of this compound is the chiral center at the C3 position. The presence of the bulky p-tolyl (4-methylphenyl) group creates a significant steric demand that dictates the molecule's behavior in solution and within a binding pocket.

-

Chirality: The C3 carbon is stereogenic. The molecule exists as two enantiomers:

-3-(p-tolyl)morpholine and -

Numbering: Per IUPAC priority, the oxygen atom is position 1, and the nitrogen is position 4. The p-tolyl substituent is adjacent to the nitrogen at position 3.

Conformational Dynamics (The Chair Flip)

The morpholine ring predominantly adopts a chair conformation. However, the introduction of the aryl group at C3 introduces A(1,3) strain and 1,3-diaxial interactions that strongly bias the conformational equilibrium.

-

Equatorial Preference: To minimize steric repulsion with the axial hydrogens at C5 and C1, the bulky p-tolyl group preferentially occupies the equatorial position.

-

Nitrogen Inversion: The secondary amine nitrogen undergoes rapid pyramidal inversion. However, the equilibrium is influenced by the C3 substituent. The N-H bond will favor the axial position to minimize gauche interactions with the equatorial C3-aryl group and to stabilize the lone pair via hyperconjugation with the adjacent C-C bonds (though less pronounced than the anomeric effect at oxygen).

Diagram 1: Conformational Equilibrium & Steric Locking

The following diagram illustrates the thermodynamic preference for the equatorial conformer.

Caption: Conformational analysis showing the thermodynamic drive toward the equatorial placement of the p-tolyl group to relieve 1,3-diaxial strain.

Part 2: Synthetic Pathways & Stereocontrol

While racemic synthesis is straightforward, modern medicinal chemistry demands enantiopurity. We present two routes: a classical racemic cyclization and a state-of-the-art catalytic asymmetric route.

Method A: Enantioselective Hydroamination (The Schafer Protocol)

This is the preferred method for generating high ee (enantiomeric excess) 3-substituted morpholines. It utilizes a Titanium-catalyzed hydroamination followed by a Ruthenium-catalyzed transfer hydrogenation.[1][2]

-

Mechanism: Intramolecular hydroamination of an aminoalkyne forms a cyclic imine intermediate. This is subsequently reduced asymmetrically.

-

Why this works: The initial cyclization is atom-economical. The stereochemistry is set during the reduction of the cyclic imine, controlled by the chiral ligands on the Ruthenium catalyst.[1]

Protocol 2.1: Asymmetric Synthesis Workflow

| Step | Reagent/Condition | Critical Parameter |

| 1. Precursor | 2-(p-tolyloxy)ethanamine alkyne derivative | Purity of the alkyne tether is critical. |

| 2. Cyclization | Cat: Bis(amidate)bis(amido)Ti | Inert atmosphere ( |

| 3. Reduction | Cat: RuCl | Stereocontrol Step. The (S,S) ligand induces specific chirality. |

| 4.[1] H-Source | Formic acid / Triethylamine (5:2) | Maintain temp at 0°C to prevent racemization. |

Method B: Classical Racemic Cyclization (For Reference)

For generating racemic standards, the dialkylation of 4-methyl-

Diagram 2: Enantioselective Synthetic Pathway

This flow details the Schafer group's methodology adapted for the p-tolyl derivative.

Caption: The enantioselective route utilizing Titanium-catalyzed hydroamination followed by Ruthenium-catalyzed asymmetric reduction.

Part 3: Analytical Characterization & Validation

Trustworthiness in chemical biology relies on rigorous characterization. The following data points are essential for validating the identity of this compound.

NMR Spectroscopy Expectations

The 3-position proton is the diagnostic handle.

-

H NMR (CDCl

-

2.32 (s, 3H, Ar-CH

- 3.80–3.95 (m, 1H, H3 benzylic). This signal will appear as a doublet of doublets (dd) due to coupling with C2 protons.

- 7.10–7.20 (m, 4H, Ar-H ).

-

2.32 (s, 3H, Ar-CH

-

C NMR:

-

Look for the benzylic carbon signal (C3) around

58–62 ppm. -

The p-tolyl methyl carbon typically appears at

21 ppm.

-

Chiral HPLC Method

To verify enantiopurity (ee > 95%), a chiral stationary phase is required.

-

Column: Chiralpak IA or IC (Amylose-based).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) modifier.

-

Detection: UV at 254 nm.

-

Rationale: The DEA modifier suppresses the ionization of the secondary amine, preventing peak tailing and ensuring sharp resolution of enantiomers.

Part 4: Pharmacological Context & Applications[3][4]

While 2-aryl morpholines (like Phenmetrazine) are established norepinephrine-dopamine releasing agents (NDRAs), the 3-aryl morpholine scaffold offers a modified pharmacological profile.

Structure-Activity Relationship (SAR)[5]

-

Monoamine Transporters: Shifting the aryl group from C2 to C3 alters the binding vector in the DAT (Dopamine Transporter) and NET (Norepinephrine Transporter) pockets. Generally, 3-substitution reduces potency compared to 2-substitution but can enhance selectivity or metabolic stability.

-

Sigma Receptors: 3-substituted morpholines have shown affinity for Sigma-1 receptors, which are targets for neuroprotection and cognitive enhancement.

Comparative Data Table

| Feature | 2-(p-tolyl)morpholine | This compound |

| Primary Class | Phenmetrazine Analog | 3-Aryl Morpholine |

| Stereocenter | C2 | C3 |

| Major Activity | Psychostimulant (NDRA) | Sigma Ligand / Modulated NDRA |

| Metabolic Spot | Para-methyl oxidation | Para-methyl oxidation / N-oxidation |

References

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines via Titanium-Catalyzed Hydroamination and Ruthenium-Catalyzed Transfer Hydrogenation.[3] Journal of Organic Chemistry.[4][3] [Link]

-

Deka, M. J., et al. (2015). Boron Trifluoride Etherate Mediated Intramolecular Hydroalkoxylation/Hydrothioalkoxylation.[3] Journal of Organic Chemistry.[4][3] (Provides context on racemic cyclization methods). [Link]

-

Mayer, M., et al. (2018). Pharmacological characterization of novel phenmetrazine analogs. (Provides SAR context for tolyl-morpholine derivatives). [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for Morpholine Derivatives. [Link]

Sources

Toxicological Profiling of 3-(p-tolyl)morpholine: A Tiered Screening Protocol

Executive Summary

3-(p-tolyl)morpholine represents a structural subclass of morpholine-based psychostimulants.[1] Chemically, it is defined by a morpholine ring substituted at the 3-position with a para-tolyl (4-methylphenyl) group.[1] This structure shares pharmacophore features with phenmetrazine and 3-phenylmorpholine , acting primarily as a monoamine releaser or reuptake inhibitor.[1]

The addition of the para-methyl group increases lipophilicity (

This guide outlines a Tiered Screening Cascade designed to identify "showstopper" toxicities early in the development pipeline without requiring extensive animal models.

PART 1: The Screening Cascade (Tiered Strategy)[1]

We utilize a "Fail Early, Fail Cheap" philosophy. The screening is divided into Tiers 0–3.[1]

Diagram: The Toxicity Screening Workflow

Caption: Tiered screening cascade prioritizing high-risk molecular interactions (hERG) before cellular functional assays.

PART 2: Experimental Protocols & Mechanistic Causality[1]

Section 1: Cardiotoxicity Screening (hERG Inhibition)

Rationale: Morpholine-based stimulants often possess a pharmacophore (basic nitrogen + lipophilic tail) that mimics Class III antiarrhythmics, leading to off-target blockade of the hERG potassium channel.[1] This causes QT interval prolongation and potentially fatal Torsades de Pointes.

Threshold: An

Protocol: Fluorescence Polarization (FP) Displacement Assay

Note: This is a high-throughput surrogate for Patch Clamp.[1]

-

Reagents: Recombinant hERG membranes, Red-shifted fluorescent tracer (e.g., E-4031 analogue).

-

Preparation: Dissolve this compound in DMSO (Final assay concentration of DMSO must be

). -

Dosing: Prepare 10-point serial dilution (range:

to -

Incubation:

-

Add membrane prep to 384-well black plates.[1]

-

Add test compound and incubate for 30 mins at 25°C.

-

Add Tracer and incubate for 2 hours.

-

-

Readout: Measure Fluorescence Polarization (mP).

Section 2: Metabolic Stability & Hepatotoxicity

Rationale: The p-tolyl methyl group is a prime site for metabolic oxidation by Cytochrome P450s (likely CYP2D6 or CYP3A4), potentially forming a carboxylic acid or reactive benzylic alcohol.[1] Rapid metabolism reduces half-life (

Protocol: Human Liver Microsome (HLM) Stability

| Step | Action | Critical Parameter |

| 1 | Incubation System | Pooled Human Liver Microsomes (0.5 mg/mL protein). |

| 2 | Substrate Conc. | |

| 3 | Cofactor | NADPH regenerating system (initiate reaction).[1] |

| 4 | Sampling | Timepoints: 0, 5, 15, 30, 60 min.[1] |

| 5 | Quenching | Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Verapamil).[1] |

| 6 | Analysis | LC-MS/MS (monitor parent ion depletion). |

Calculation of Intrinsic Clearance (

Section 3: Neurotoxicity (Dopaminergic Viability)

Rationale: As a putative monoamine releaser, this compound may increase synaptic dopamine.[1] Auto-oxidation of dopamine produces reactive oxygen species (ROS) and quinones, leading to terminal degeneration.[1]

Protocol: SH-SY5Y Cell Viability & ROS Assay

-

Cell Line: SH-SY5Y (Human neuroblastoma, differentiated with Retinoic Acid to induce dopaminergic phenotype).[1]

-

Treatment: Incubate cells with compound (

) for 24h and 48h.[1] -

Dual Readout:

-

Control: 6-OHDA (6-hydroxydopamine) as a positive control for oxidative neurotoxicity.[1]

PART 3: Data Interpretation & Visualization[1]

Diagram: Mechanism of Potential Toxicity

Caption: Mechanistic pathways linking pharmacological action (DAT reversal) and off-target effects (hERG) to toxicity.[1][2][3][4]

Summary of Key Assay Metrics

The following table summarizes the "Pass/Fail" criteria for the initial screen.

| Assay | Metric | Desirable Range | Warning Flag |

| hERG Inhibition | |||

| HLM Stability | |||

| Cytotoxicity (HepG2) | |||

| LogP (Lipophilicity) | Calc.[1] Value |

References

-

McLaughlin, G., et al. (2018).[1] "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis.

-

Rothman, R. B., et al. (2002).[1][2] "In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptor for biogenic amines." Journal of Pharmacology and Experimental Therapeutics.

-

FDA Guidance for Industry. (2005).

-

[1]

-

-

Sager, P. T., et al. (2014).[1] "Reevaluation of the inhibition of the hERG potassium channel in decision making for drug safety." Expert Opinion on Drug Safety.

-

Bäckberg, M., et al. (2016).[1] "Phenmetrazine analogues: a review of the clinical and forensic toxicology of 3-fluorophenmetrazine." Clinical Toxicology.

Sources

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 3. fda.gov [fda.gov]

- 4. Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Morpholine Scaffold: From Industrial Solvent to Precision Pharmacophore

Topic: Discovery and History of Novel Morpholine Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Structure-Activity Relationships, Synthesis, and Therapeutic Application

Executive Summary

The morpholine heterocycle—a six-membered ring containing opposite oxygen and nitrogen atoms—has evolved from a bulk industrial solvent into a "privileged structure" in modern medicinal chemistry.[1][2] Its unique physicochemical profile, characterized by a pKa of ~8.3, allows it to modulate solubility and lipophilicity simultaneously, a rare trait in drug design. This guide analyzes the historical trajectory of morpholine discovery, details advanced synthetic protocols including a novel 2024 green chemistry approach, and dissects the structural biology of morpholine-based kinase inhibitors.

The Pharmacophore: Physicochemical Rationale

In drug discovery, the morpholine ring is rarely a passive spacer; it is a functional tool used to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lead compounds.

| Property | Value / Characteristic | Impact on Drug Design |

| pKa (Conjugate Acid) | ~8.3 | Exists as a mixture of ionized (cationic) and unionized forms at physiological pH (7.4), enhancing both water solubility and membrane permeability. |

| H-Bonding | Oxygen (Acceptor), Nitrogen (Donor/Acceptor) | The ether oxygen is a critical hydrogen bond acceptor, often targeting the "hinge region" in kinase enzymes. |

| Conformation | Chair (lowest energy) | Provides a defined spatial vector, directing substituents into specific receptor pockets (e.g., NK1 receptor antagonists). |

| Metabolic Stability | High | Often used to "cap" metabolic soft spots, blocking oxidative metabolism (e.g., replacing a labile diethylamine). |

Historical Evolution: A Timeline of Innovation

The history of morpholine compounds tracks the increasing sophistication of medicinal chemistry.

-

1950s - The CNS Era: Early utilization focused on central nervous system stimulation. Phenmetrazine (Preludin) became a widely used stimulant, leveraging the morpholine ring to mimic the catecholamine structure while maintaining oral bioavailability.

-

1990s - The Antibiotic Breakthrough: The discovery of Linezolid (Zyvox) marked a paradigm shift. Here, the morpholine ring was fused with a fluorophenyl ring. It was not just for solubility; the morpholine oxygen contributed to binding the 50S ribosomal subunit, preventing bacterial protein synthesis.

-

2000s - The Kinase Revolution: Gefitinib (Iressa) utilized a morpholine side chain primarily to solubilize the quinazoline core. However, this opened the door for "morpholine-hinge binders" (see Section 5), leading to PI3K/mTOR inhibitors like PKI-587 .

Synthetic Methodologies: Protocols and Causality

Evolution of Synthesis

-

Classical (Industrial): Dehydration of diethylene glycol with ammonia. High temperature/pressure; unsuitable for complex functionalized molecules.

-

Medicinal (Standard): Double alkylation of sulfonamides or anilines with bis(2-chloroethyl) ether.

-

Novel (2024 Green Synthesis): A redox-neutral, transition-metal-free protocol using ethylene sulfate. This method addresses the "monoalkylation challenge" of primary amines.[3][4][5]

Detailed Protocol: Novel Ethylene Sulfate Cyclization

Based on recent advances (e.g., J. Am. Chem. Soc. 2024, 146, 43)

Objective: Synthesis of N-aryl morpholines from primary anilines without metal catalysis.

Self-Validating Protocol System:

-

Reaction Setup:

-

Charge a reaction vessel with Aniline derivative (1.0 equiv) and Ethylene Sulfate (1.2 equiv) .

-

Solvent: Acetonitrile (MeCN) (Polar aprotic solvent promotes nucleophilic attack).

-

Base: Potassium tert-butoxide (tBuOK) (3.0 equiv). Note: Strong base is required to deprotonate the intermediate and drive cyclization.

-

-

The Cascade (Causality):

-

Step A: The amine attacks the ethylene sulfate (SN2), opening the ring to form a sulfated intermediate.

-

Step B: The second equivalent of ethylene sulfate reacts, or an intramolecular cyclization occurs depending on specific substrate design.

-

-

Execution:

-

Stir at 60°C for 12 hours.

-

Validation Point (TLC/LCMS): Aliquot 10µL. Look for disappearance of aniline (M+) and appearance of Morpholine product (M+70 mass shift). If intermediate persists, add 0.5 equiv base.

-

-

Workup (Purification Logic):

-

Quench with saturated NH4Cl (neutralize excess alkoxide).

-

Extract with Ethyl Acetate.

-

Critical Step: Wash organic layer with 1M HCl. The morpholine product (basic) will move to the aqueous layer, leaving non-basic impurities in the organic layer.

-

Basify aqueous layer (pH 10) and re-extract to isolate pure product.

-

Synthetic Workflow Diagram[6]

Figure 1: Decision-tree workflow for the green synthesis of morpholine derivatives, highlighting the critical acid-base purification step.

Case Study: Morpholine in PI3K/mTOR Inhibition[7][8][9]

The Phosphoinositide 3-kinase (PI3K) pathway is a master regulator of cancer cell growth. The morpholine scaffold has proven essential in developing ATP-competitive inhibitors for this target.

Structural Biology Mechanism

ATP binds to the kinase active site via hydrogen bonds to the "hinge region" amino acids.

-

The Mimicry: The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor .

-

The Interaction: In PI3K

inhibitors, this morpholine oxygen forms a critical H-bond with the backbone amide of Valine 851 (in the hinge region). -

The Result: This anchors the molecule, allowing other substituents (e.g., pyrimidine rings) to explore the affinity pocket and selectivity regions.

Signaling Pathway and Inhibition[7][8]

Figure 2: The PI3K/AKT/mTOR signaling cascade. Morpholine-based inhibitors competitively bind at the PI3K and mTOR ATP-sites, halting downstream survival signaling.

Future Directions: Covalent and Degrader Technologies

The utility of morpholine is expanding into new modalities:

-

PROTACs (Proteolysis Targeting Chimeras): Morpholine linkers are increasingly used to connect E3 ligase ligands to warheads due to their rigid yet soluble nature, improving the "linkerology" of degraders.

-

Covalent Inhibitors: Modified morpholines (e.g., acrylamide-substituted) are being explored to target non-catalytic cysteines, offering infinite residence time on the target.

References

-

Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry. Link

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021).[6] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[6] Link

-

Ortiz, K. G., et al. (2024).[7] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[3][4][5] Journal of the American Chemical Society.[4] Link

-

Garces, A. E., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.[8][9][7][10] Journal of Computer-Aided Molecular Design. Link

-

Kumari, A., et al. (2020).[7][11] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Link

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. air.unimi.it [air.unimi.it]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Morpholine and its Derivatives

Introduction: The Analytical Challenge of Morpholine Derivatives

Morpholine, a heterocyclic amine, is a critical building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and specialty chemicals.[1] Its presence, whether as a residual impurity from synthesis or as an integral part of a larger molecule, necessitates robust and reliable analytical methods for quantification and control.[2] However, the physicochemical properties of morpholine present a significant challenge to conventional reversed-phase High-Performance Liquid Chromatography (HPLC) analysis.

The primary hurdles in the HPLC analysis of morpholine and its simple derivatives are:

-

Lack of a Strong Chromophore: The morpholine moiety does not possess a significant UV-absorbing chromophore, rendering direct UV detection insensitive and impractical for trace-level quantification.[2][3]

-

High Polarity: As a small, polar molecule, morpholine exhibits poor retention on traditional nonpolar stationary phases like C18, often eluting in or near the solvent front.[4]

This application note provides a comprehensive guide to the successful analysis of morpholine derivatives by HPLC. It details a robust, validated protocol based on pre-column derivatization for UV detection and explores alternative advanced chromatographic strategies for direct analysis.

Principle of Analysis: Overcoming Detection and Retention Challenges

To address the inherent analytical difficulties, two primary strategies are employed:

-

Pre-column Derivatization: This is a widely adopted and effective approach.[3] By reacting the analyte with a derivatizing agent, a UV-active tag is covalently bonded to the morpholine molecule. This not only imparts strong UV absorbance for sensitive detection but also increases the hydrophobicity of the derivative, leading to better retention on reversed-phase columns. A commonly used reagent for this purpose is 1-Naphthyl isothiocyanate (NIT).[3][5][6][7]

-

Alternative Chromatographic Techniques: For instances where derivatization is undesirable, several advanced HPLC techniques can be utilized to retain and detect underivatized morpholine. These include:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic solvent content to retain and separate polar compounds.[8][9]

-

Ion-Pair Chromatography (IPC): An ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic complex with the charged analyte, which can then be retained on a reversed-phase column.[10][11][12]

-

Ion-Exchange Chromatography (IC): This method is particularly suitable for ionic analytes and can offer high selectivity for morpholine, especially when it is present as an impurity in a drug substance.[2]

-

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, negating the need for a chromophore.[3]

-

Featured Protocol: HPLC-UV Analysis of Morpholine via Pre-column Derivatization with 1-Naphthyl isothiocyanate (NIT)

This protocol is based on established methods for the quantification of morpholine as a residual impurity in pharmaceutical substances.[3][5]

Causality of Experimental Choices

-

Derivatizing Agent (1-Naphthyl isothiocyanate): NIT is chosen because it reacts specifically with the secondary amine group of morpholine to form a stable thiourea derivative. This derivative possesses a large, aromatic naphthyl group, which is a strong chromophore, allowing for sensitive UV detection.[3][5][6]

-

Stationary Phase (C18): A C18 column is selected due to its hydrophobic nature, which provides excellent retention for the relatively nonpolar NIT-morpholine derivative.[3]

-

Mobile Phase (Acetonitrile and Water): A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography. The ratio is optimized to achieve a suitable retention time and good peak shape for the analyte.[3]

-

Detector (UV): A UV detector is used to monitor the absorbance of the NIT-morpholine derivative at a specific wavelength where it exhibits maximum absorbance, ensuring high sensitivity.[6]

Experimental Workflow

Caption: Workflow for HPLC-UV analysis of Morpholine via NIT derivatization.

Step-by-Step Protocol

1. Reagents and Materials:

-

Morpholine standard

-

1-Naphthyl isothiocyanate (NIT)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

-

Diluent: Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v).

-

NIT Derivatizing Solution: Accurately weigh and dissolve an appropriate amount of NIT in Acetonitrile to achieve a desired concentration (e.g., 1 mg/mL).

-

Standard Stock Solution: Accurately weigh a known amount of Morpholine standard and dissolve it in the diluent to prepare a stock solution of known concentration.

-

Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of calibration standards at different concentrations.

3. Derivatization Procedure:

-

For each standard and sample solution, transfer a fixed volume (e.g., 1.0 mL) into a suitable vial.

-

Add a fixed volume of the NIT Derivatizing Solution (e.g., 0.5 mL) to each vial.

-

Cap the vials and vortex thoroughly.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to ensure complete derivatization.

4. HPLC Conditions:

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Detection Wavelength | ~280 nm (optimize for NIT-derivative) |

| Run Time | ~15 minutes |

5. System Suitability:

-

Before sample analysis, inject a derivatized mid-level calibration standard multiple times (e.g., n=6).

-

The system is deemed suitable for use if the following criteria are met:

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

-

6. Analysis and Quantification:

-

Inject the derivatized blank (diluent + NIT), calibration standards, and sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the NIT-morpholine derivative against the concentration of the morpholine standards.

-

Determine the concentration of morpholine in the samples by interpolating their peak areas from the calibration curve.

Expected Performance

Based on published data for similar methods, the following performance characteristics can be expected[5]:

| Parameter | Typical Value |

| Linearity Range | 0.3 - 1.2 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.10 µg/mL |

| Limit of Quantification (LOQ) | ~0.30 µg/mL |

| Recovery | 97.9% - 100.4% |

| Precision (RSD) | < 2% |

Alternative and Complementary Analytical Strategies

The choice of analytical method depends on factors such as the required sensitivity, sample matrix, and available instrumentation.[3]

| Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Separation by HPLC followed by highly selective and sensitive detection based on mass-to-charge ratio. | High sensitivity and selectivity, no derivatization needed. | Higher equipment cost and complexity. |

| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[8] | Good retention for underivatized morpholine, MS-friendly mobile phases.[13] | Can be less robust than reversed-phase, requires careful mobile phase control. |

| Ion-Pair Chromatography | An ion-pairing reagent is added to the mobile phase to form a neutral complex with the analyte, which is then retained on a C18 column.[10] | Utilizes standard reversed-phase columns. | Can lead to long column equilibration times and is not ideal for LC-MS due to ion suppression.[14] |

| Ion-Exchange Chromatography | Separation based on ionic interactions between the analyte and a charged stationary phase. | High selectivity for charged analytes. | Mobile phase constraints (buffers), may not be suitable for complex mixtures. |

Troubleshooting Common HPLC Issues

Caption: A logical troubleshooting guide for HPLC analysis of morpholine derivatives.

Conclusion

The analysis of morpholine and its derivatives by HPLC is readily achievable with the appropriate analytical strategy. For routine quality control where UV detection is preferred, pre-column derivatization with 1-Naphthyl isothiocyanate provides a robust, sensitive, and reliable method. For more challenging matrices, trace-level analysis, or when derivatization is not feasible, techniques such as HILIC, ion-pair chromatography, and especially LC-MS/MS, offer powerful alternatives. The protocols and guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for this important class of compounds.

References

-

Title: High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization Source: NCBI URL: [Link]

-

Title: Liquid phase method for morpholine Source: Shenyang East Chemical Science-Tech Co., Ltd. URL: [Link]

-

Title: Morpholine | SIELC Technologies Source: SIELC Technologies URL: [Link]

-

Title: HPLC-UV DETERMINATION OF MORPHINE IN HUMAN PLASMA AND ITS APPLICATION TO THE CLINICAL STUDY Source: Acta Poloniae Pharmaceutica URL: [Link]

-

Title: Challenges in HPLC Technology and Potential Solutions Source: G-M-I, Inc. URL: [Link]

-

Title: Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

-

Title: Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis Source: ResearchGate URL: [Link]

-

Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]

-

Title: HPLC Methods for analysis of Morpholine Source: HELIX Chromatography URL: [Link]

-

Title: Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis Source: Royal Society of Chemistry URL: [Link]

-

Title: Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

-

Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Analytical and Bioanalytical Chemistry URL: [Link]

-

Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column Source: Chromatography Today URL: [Link]

-

Title: Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications Source: Technology Networks URL: [Link]

-

Title: Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates Source: Shimadzu URL: [Link]

-

Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent URL: [Link]

Sources

- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Morpholine | SIELC Technologies [sielc.com]

- 5. ijpsdronline.com [ijpsdronline.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. technologynetworks.com [technologynetworks.com]

- 11. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. agilent.com [agilent.com]

Application Notes & Protocols: The Strategic Use of the Morpholine Scaffold in the Development of PI3K/mTOR Dual Inhibitors

Abstract: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[1][2] Dual inhibitors that simultaneously target both PI3K and mTOR have emerged as a powerful strategy to circumvent the complex feedback loops that can limit the efficacy of single-target agents.[1][2] Within this context, the morpholine moiety has been identified as a "privileged" scaffold in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties.[3][4] This guide provides an in-depth exploration of the rationale and practical application of incorporating the morpholine scaffold, exemplified by structures akin to 3-(p-tolyl)morpholine derivatives, into novel PI3K/mTOR inhibitors. We will detail the underlying biological principles, a representative synthetic protocol, and robust methodologies for in vitro characterization.

Section 1: The PI3K/mTOR Signaling Pathway: A Rationale for Dual Inhibition

The PI3K/AKT/mTOR pathway is a central signaling node that integrates extracellular cues from growth factors and hormones to control essential cellular processes.[5][6] PI3K activation leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[5] This recruits and activates downstream kinases, most notably AKT.

AKT, in turn, phosphorylates a multitude of substrates, leading to cell growth and survival. A crucial downstream effector is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2.[7]

-

mTORC1: Directly downstream of AKT, it controls protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[8]

-

mTORC2: Acts as an upstream regulator, responsible for the full activation of AKT through phosphorylation at a key serine residue (Ser473).[7]

Dysregulation of this pathway, often through mutations in PI3K or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a hallmark of many cancers.[8]

The Case for Dual Inhibition: Targeting only mTOR (e.g., with rapamycin analogs) can lead to a compensatory feedback loop where the inhibition of S6K relieves its negative feedback on PI3K, resulting in increased AKT activation.[1] Dual PI3K/mTOR inhibitors are designed to block the pathway at both the initiating step (PI3K) and the central effector node (mTOR), thereby preventing this feedback activation and achieving a more comprehensive and durable pathway blockade.[2]

Protocol 3.1: Representative Synthesis of a 2,4-dimorpholino-6-substituted-1,3,5-triazine

This protocol describes a representative synthesis adapted from methodologies used for compounds like ZSTK474, starting from cyanuric chloride.

Materials:

-

Cyanuric chloride

-

This compound

-

Morpholine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Step 1: First Nucleophilic Substitution.

-

Dissolve cyanuric chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, dissolve this compound (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM.

-

Add the this compound solution dropwise to the cyanuric chloride solution over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 2 hours, monitoring progress by TLC.

-

Scientist's Note: The low temperature and slow addition are crucial to control the reactivity of cyanuric chloride and favor monosubstitution. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct.

-

-

Step 2: Second Nucleophilic Substitution.

-

In a separate flask, dissolve morpholine (1.1 eq) and DIPEA (1.2 eq) in anhydrous DCM.

-

Add this solution dropwise to the reaction mixture from Step 1 at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Scientist's Note: The second substitution requires a higher temperature and longer reaction time as the triazine ring is now less electrophilic. An excess of morpholine is used to drive the reaction to completion.

-

-

Work-up and Purification.

-

Upon reaction completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Section 4: Protocols for In Vitro Biological Evaluation

Protocol 4.1: In Vitro Kinase Inhibition Assay (HTRF)

This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) format, a robust method for determining enzyme inhibition.

Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase (PI3Kα or mTOR). An anti-phospho-substrate antibody labeled with a donor fluorophore (e.g., Europium) and streptavidin labeled with an acceptor fluorophore (e.g., XL665) are added. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors will reduce this signal.

Materials:

-

Recombinant human PI3Kα and mTOR enzymes

-

Biotinylated substrate (e.g., Biotin-PIP2 for PI3K)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds serially diluted in DMSO

-

HTRF Detection Reagents (specific to the substrate and kinase)

-

Low-volume 384-well assay plates

Procedure:

-

Prepare a 2X enzyme solution and a 2X substrate/ATP solution in assay buffer.

-

Dispense 2 µL of serially diluted test compound or DMSO (vehicle control) into the assay plate.

-

Add 4 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Scientist's Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP solution to each well.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of the HTRF detection buffer containing EDTA and the detection reagents.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

| Compound ID | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Selectivity (PI3Kα/mTOR) |

| Lead-TM-01 | 15 | 25 | 0.6 |

| ZSTK474 | 5 | 180 | 0.03 |

| Rapamycin | >10,000 | 0.5 | >20,000 |

Table 1: Example data summary for biochemical assays.

Protocol 4.2: Cellular Proliferation Assay (CCK-8)

This protocol measures the effect of the inhibitor on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF7 - breast, U87 - glioblastoma)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

96-well cell culture plates

-

Test compounds

-

Cell Counting Kit-8 (CCK-8) reagent

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of medium.

-

Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

-

Prepare serial dilutions of the test compound in growth medium and add 100 µL to the respective wells. Include vehicle-only wells as a control.

-

Incubate the plate for 72 hours.

-

Scientist's Note: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.

-

-

Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percent growth inhibition for each concentration relative to the vehicle control. Plot the data and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4.3: Cellular Target Engagement by Western Blot

This protocol confirms that the inhibitor is hitting its intended target in a cellular context by measuring the phosphorylation of downstream pathway components.

Materials:

-

Cancer cell line (e.g., MCF7)

-

6-well plates

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-AKT(S473), anti-total-AKT, anti-p-S6K, anti-total-S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Treat cells with various concentrations of the test compound for 2 hours.

-

Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.

-

Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with secondary antibodies for 1 hour at room temperature.

-

Wash and visualize bands using an ECL reagent and an imaging system.

Interpretation: A potent and on-target inhibitor will show a dose-dependent decrease in the phosphorylation of AKT and S6K without affecting the total protein levels. This provides direct evidence of pathway inhibition within the cell.

References

-

Title: Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors Source: PubMed URL: [Link]

-

Title: PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models Source: PubMed Central URL: [Link]

-

Title: Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors Source: PubMed URL: [Link]

-

Title: Video: PI3K/mTOR/AKT Signaling Pathway Source: JoVE URL: [Link]

-

Title: Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors Source: PubMed Central URL: [Link]

-

Title: Evaluation of a Dual PI3K/mTOR Inhibitor PF-04691502 against Bladder Cancer Cells Source: ScienceOpen URL: [Link]

-

Title: PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series Source: YouTube URL: [Link]

-

Title: Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation Source: Cureus URL: [Link]

-

Title: Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway Source: MDPI URL: [Link]

-

Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL: [Link]

-

Title: Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors Source: Molecular Cancer Therapeutics URL: [Link]

-

Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold Source: Journal of Molecular Modeling URL: [Link]

-

Title: European Journal of Medicinal Chemistry Source: Unimi URL: [Link]

-

Title: Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors Source: JCO Oncology Practice URL: [Link]

-

Title: Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors Source: ResearchGate URL: [Link]

-

Title: In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 Source: Protocols.io URL: [Link]

-

Title: Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway Source: PubMed URL: [Link]

-

Title: Structural insights into the interaction of three Y-shaped ligands with PI3Kα Source: PubMed Central URL: [Link]

-

Title: Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure Source: MDPI URL: [Link]

-

Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Video: PI3K/mTOR/AKT Signaling Pathway [jove.com]

- 6. youtube.com [youtube.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. ascopubs.org [ascopubs.org]

Application Note: High-Throughput Functional Screening of 3-(p-tolyl)morpholine Analogs Targeting Monoamine Transporters

Introduction: The Pharmacophore & Therapeutic Context[1][2][3]

The 3-(p-tolyl)morpholine scaffold represents a critical structural class in central nervous system (CNS) medicinal chemistry. Structurally analogous to phenmetrazine (3-methyl-2-phenylmorpholine) and phendimetrazine , 3-aryl-substituted morpholines are privileged structures often investigated as Monoamine Transporter (MAT) modulators.

Depending on the substitution pattern and stereochemistry, these derivatives can function as:

-

Reuptake Inhibitors: Blocking the dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters to elevate synaptic neurotransmitter levels (antidepressant/stimulant profile).

-

Substrate-Type Releasers: Entering the presynaptic terminal to trigger non-exocytotic neurotransmitter efflux (similar to amphetamines).

This guide outlines a fluorescence-based screening cascade designed to identify potent, selective MAT modulators while filtering for cytotoxicity. Unlike traditional radioligand assays (

Critical Structural Insight: Regioisomerism

Researchers must distinguish This compound (aryl group at C3) from phenmetrazine (aryl at C2). The C3-aryl substitution alters the vector of the lipophilic "p-tolyl" group within the transporter's S1 binding pocket, potentially enhancing selectivity for NET/DAT over SERT compared to their C2-counterparts.

Screening Workflow Visualization

The following diagram illustrates the decision-making logic for screening this compound libraries.

Caption: Figure 1. High-Content Screening Cascade. Compounds are filtered first for functional activity at transporters, then rigorously tested for neuronal toxicity.

Core Protocol: Fluorescent Neurotransmitter Uptake Assay[4]

This assay quantifies the ability of test compounds to inhibit the uptake of a fluorescent substrate, ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide), which mimics dopamine and norepinephrine transport.

Assay Principle

-

System: HEK293 cells stably transfected with human DAT, NET, or SERT.

-

Mechanism: Functional transporters pump ASP+ into the cell, increasing intracellular fluorescence.

-

Inhibition: If a this compound derivative binds the transporter, ASP+ uptake is blocked, resulting in lower fluorescence compared to control.

Materials & Reagents

-

Cell Lines: HEK-hDAT, HEK-hNET, HEK-hSERT (commercially available or generated via viral transduction).

-

Substrate: ASP+ (Sigma-Aldrich), 10 µM working solution in HBSS.

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

Detection: Fluorescence Plate Reader (e.g., FLIPR, EnVision). Ex/Em: 475/609 nm.

-

Controls:

-

Positive Control (Blocker): Cocaine (DAT), Nisoxetine (NET), Fluoxetine (SERT).

-

Negative Control: DMSO (0.1%).

-

Step-by-Step Protocol

-

Cell Seeding (Day 0):

-

Harvest HEK-MAT cells using TrypLE (avoid Trypsin to preserve transporter integrity).

-

Seed 40,000 cells/well in Poly-D-Lysine coated 96-well black-wall/clear-bottom plates.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Addition (Day 1):

-

Remove culture media and wash cells 1x with 100 µL Assay Buffer.

-

Add 50 µL of test compound (diluted in Assay Buffer).

-

Note: Final DMSO concentration must be <0.5%.

-

Incubate for 15 minutes at 37°C to allow equilibrium binding.

-

-

Substrate Addition & Reading:

-

Add 50 µL of ASP+ working solution (Final concentration: 5 µM).

-

Immediately transfer to the plate reader.

-

Kinetic Read: Measure fluorescence every 60 seconds for 20 minutes.

-

-

Data Analysis:

-

Calculate the Slope (Rate of Uptake) from the linear portion of the curve (typically 2–10 min).

-

Normalize slope to DMSO control (100% Activity).

-

Mechanistic Visualization

Caption: Figure 2. Competitive Inhibition Mechanism. The morpholine derivative competes with the fluorescent substrate (ASP+) for the transporter's orthosteric site.

Secondary Protocol: Cytotoxicity Profiling

To ensure the observed effects are due to specific transporter inhibition and not general cell death (which would also stop uptake), a viability assay is mandatory.

Protocol: Resazurin Reduction Assay

-

Cell Line: SH-SY5Y (Neuroblastoma) or HEK293 (Parental).

-

Reagent: Resazurin (Alamar Blue).

-

Method:

-

Treat cells with test compounds for 24 hours (mimicking chronic exposure).

-

Add Resazurin solution (10% v/v).

-

Incubate 2–4 hours at 37°C.

-

Measure Fluorescence (Ex 560nm / Em 590nm).

-

-

Pass Criteria: Compounds must show >80% viability at the screening concentration (e.g., 10 µM).

Data Presentation & Interpretation

Organize your screening data into a "Selectivity Matrix" to classify compounds.

Table 1: Mock Screening Data for this compound Analogs

| Compound ID | R-Group (N-Sub) | hDAT IC50 (nM) | hSERT IC50 (nM) | Selectivity (SERT/DAT) | Cytotoxicity CC50 (µM) | Classification |

| TPM-001 | H (Parent) | 120 | 4500 | 37.5 (DAT Selective) | >100 | Stimulant-like |

| TPM-002 | Methyl | 45 | 1200 | 26.6 (DAT Selective) | 85 | Potent Stimulant |

| TPM-003 | Isopropyl | 800 | 150 | 0.19 (SERT Selective) | >100 | Empathogen-like |

| TPM-004 | Benzyl | >10000 | >10000 | N/A | 12 | Toxic / Inactive |

Interpretation:

-

High SERT/DAT Ratio (>10): Indicates high dopamine selectivity, predicting stimulant effects (similar to methylphenidate).

-

Low SERT/DAT Ratio (<0.1): Indicates serotonin selectivity, predicting empathogenic/anxiolytic effects.

-

Safety Index (SI): Calculated as

. An SI > 50 is recommended for lead advancement.

References

-

Molecular Devices. (2023). Neurotransmitter Transporter Uptake Assay Kit Protocol. Retrieved from [Link]

-

Mayer, F. P., et al. (2016). Phase I metabolites of the new psychoactive substance 3-fluorophenmetrazine (3-FPM) and their in vitro activity at monoamine transporters.International Journal of Legal Medicine . Retrieved from [Link]

-

Schwartz, J. W., et al. (2005). A high-throughput screening assay for the serotonin transporter using the fluorescent substrate ASP+.Journal of Biomolecular Screening . Retrieved from [Link]

-

Eshleman, A. J., et al. (2017). Pharmacological characterization of the new psychoactive substance 4-methylphenmetrazine (4-MPM).[1]Psychopharmacology . Retrieved from [Link]

Sources

Application Note: Preclinical Formulation of 3-(p-tolyl)morpholine

[1]

Executive Summary & Scientific Rationale

3-(p-tolyl)morpholine is a lipophilic, secondary amine structurally related to phenmetrazine.[1] As a CNS-active candidate, its development requires formulations that ensure rapid blood-brain barrier (BBB) penetration while minimizing peripheral toxicity (e.g., phlebitis upon IV injection).[1]

The Formulation Challenge: Like many phenethylamine and morpholine analogs, the free base of this compound is likely an oil or waxy solid with poor aqueous solubility and high lipophilicity (LogP > 2.0). While the free base readily crosses the BBB, it is unsuitable for intravenous (IV) administration due to the risk of precipitation at physiological pH (7.4) and hemolysis.[1]

The Solution: This guide prioritizes two distinct formulation streams:

-

IV Bolus (PK/Bioavailability): A solubilized system using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Acidified Saline to ensure 100% bioavailability and prevent vein irritation.[1]

-

Oral Gavage (PO) (Efficacy/Tox): A homogeneous suspension using Methylcellulose (MC) or a solution of the HCl salt to allow for high-dose escalation in toxicology studies.[1]

Pre-Formulation Characterization

Before mixing, the physicochemical "personality" of the molecule must be defined to prevent study failure.

Critical Parameters

| Parameter | Value (Est.) | Implication for Formulation |

| Molecular Weight | 177.25 g/mol | Small molecule; rapid permeation expected.[1] |

| pKa (Base) | ~8.5 – 9.0 | Highly ionized at pH 1-5; Unionized at pH > 8.[1] Solubility drops drastically as pH approaches 7.[1]4. |

| LogP | ~2.5 | Lipophilic. Requires co-solvents or complexation for aqueous stability.[1] |

| Appearance | Waxy Solid/Oil | Difficult to weigh accurately in mg quantities; requires volumetric handling or salt conversion.[1] |

Decision Logic: The "Go/No-Go" Tree

The following workflow dictates the vehicle selection based on the compound's solubility profile.

Figure 1: Decision tree for selecting the optimal vehicle based on solubility thresholds.

Protocol A: Intravenous (IV) Formulation (PK Studies)

Objective: Create a clear, particle-free solution at 1–5 mg/mL. Preferred Vehicle: 10% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Saline.[1] Why? Cyclodextrins encapsulate the lipophilic morpholine ring, preventing precipitation upon injection into the blood stream (pH 7.4) and reducing local tissue irritation (phlebitis).[1]

Materials

-

This compound (Free base or HCl salt)[1]

-

HP-β-CD (e.g., Kleptose® or Trappsol®)[1]

-

0.9% Sodium Chloride (Sterile)[1]

-

0.1N HCl and 0.1N NaOH (for pH adjustment)

-

0.22 µm PVDF Syringe Filter[1]

Step-by-Step Procedure

-

Vehicle Prep: Dissolve 1.0 g of HP-β-CD in 10 mL of 0.9% saline. Vortex until clear.

-

Compound Addition:

-

Sonication: Sonicate for 10–15 minutes at ambient temperature. The solution must be visually clear.

-

pH Adjustment: Check pH. Adjust to pH 5.5 – 6.5 .

-

Note: Do not adjust to pH > 7.0, as the free base may precipitate out of the complex.

-

-

Filtration: Pass through a 0.22 µm PVDF filter to ensure sterility and remove micro-particulates.[1]

-

QC Check: Inspect for "schlieren" lines (swirls) or precipitate.

Protocol B: Oral (PO) Formulation (Toxicology/Efficacy)

Objective: Create a homogeneous suspension or solution at 10–100 mg/kg.[1] Preferred Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.[1] Why? Suspensions allow for high dose loading (toxicology) without osmotic issues.[1] Tween 80 wets the hydrophobic surface of the morpholine ring.[1]

Step-by-Step Procedure

-

Vehicle Prep:

-

Wetting (Levigation):

-

Dilution: Geometrically dilute with the remaining vehicle while triturating.

-

Homogenization: Transfer to a vial and vortex/sonicate for 5 minutes.

-

Stability Window: Use within 24 hours. Resuspend (vortex) immediately prior to dosing.[1]

Quality Control & Stability

Never dose a "blind" formulation. Simple checks prevent wasted animal cohorts.

HPLC Method Parameters (Recommended)

Because this is a basic amine, standard C18 methods often result in "tailing" peaks.[1] Use an acidic modifier.

| Parameter | Setting |

| Column | C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% TFA or Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes |

| Detection | UV @ 210 nm (amide/backbone) and 254 nm (phenyl ring) |

| Retention | Amine will elute early; ensure k' > 2.0 to separate from void volume.[2] |

Formulation Workflow Visualization

Figure 2: Standard operating procedure (SOP) workflow for formulation preparation.

References & Authority

-

PubChem. 4-(p-Tolyl)morpholine (Compound Summary). National Library of Medicine.[1] [Link][1]

-

FDA Inactive Ingredient Database (IID). Safety limits for Cyclodextrins and Tweens.[1] U.S. Food and Drug Administration.[1] [Link][1]

-

European Medicines Agency (EMA). Background review for the excipient cyclodextrins.[1][3] (EMA/CHMP/333892/2013).[1][4] [Link]

-

Li, P., & Zhao, L. (2007).[1] Developing early formulations: Practice and perspective.[1][5] International Journal of Pharmaceutics.[1] (General reference for preclinical decision trees).

Troubleshooting & Optimization

side reactions in Pd-catalyzed carboamination of morpholines

Topic: Side Reactions in Morpholine Carboamination Ticket Type: Advanced Technical Troubleshooting Status: Open Agent: Senior Application Scientist (Catalysis Division)[1]

Welcome to the Technical Support Hub

You are likely here because your palladium-catalyzed carboamination of morpholine didn't yield the expected substituted morpholine or bicyclic amine. Instead, you are seeing complex mixtures, reduced aryl halides, or direct coupling products.[1]

This guide treats your reaction vessel as a system with competing pathways. In the carboamination of morpholines (typically reacting an aryl halide, a morpholine derivative, and an alkene), the catalyst faces a "fork in the road" at several critical junctures. We will diagnose which wrong turn your catalyst took.[1]

Part 1: The Diagnostic Map (Triage)

Before adjusting conditions, identify your specific failure mode.[1] The diagram below maps the mechanistic divergence points where the desired carboamination competes with the three most common side reactions: Buchwald-Hartwig Amination , Heck-type Elimination , and Hydrodehalogenation .[1]

Figure 1: Mechanistic decision tree showing the three primary failure modes (Red) vs. the desired pathway (Green).

Part 2: Troubleshooting Guides (FAQs)

Issue A: The "Short-Circuit" (Direct N-Arylation)

Symptom: You isolated a product with Mass = [Ar-X fragment] + [Morpholine fragment] - HX.[1] The alkene was not incorporated.[1] Diagnosis: Buchwald-Hartwig Competition. The rate of reductive elimination from the Ar-Pd-N intermediate was faster than the rate of alkene insertion.[1] This is common with sterically unencumbered aryl halides or electron-rich ligands that promote rapid C-N coupling.[1]

| Parameter | Adjustment Strategy | Technical Rationale |

| Ligand | Switch to Dpe-Phos or Xantphos | These wide bite-angle bisphosphines destabilize the square-planar Ar-Pd-N complex, slowing down direct C-N elimination and favoring the migratory insertion of the alkene [1].[1] |

| Alkene | Increase Equivalents (2.0 - 4.0 eq) | Mechanistically, the insertion is first-order in alkene concentration.[1] Flooding the media with alkene shifts the kinetic balance toward insertion.[1] |

| Halide | Switch leaving group | If using Ar-I, switch to Ar-Br or Ar-Cl.[1] Iodides often undergo oxidative addition and subsequent steps too rapidly, sometimes favoring the direct coupling pathway.[1] |

Issue B: The "Premature Exit" (Heck-Type Products)

Symptom: You see the alkene coupled to the aryl group (Ar-Alkene), but the morpholine is free in solution.[1] Or, you see isomerized starting material.[1]

Diagnosis:

Protocol Check:

-

Ligand Choice is Critical: Monodentate phosphines (like

) often fail here because they dissociate easily, leaving an open coordination site that facilitates -

The Fix: Use Dpe-Phos or Xantphos .[1] These chelating ligands occupy two sites, preventing the formation of the vacant site required for

-hydride elimination (agostic interaction) [2].[1] -

Substrate Design: Ensure your substrate does not have accessible

-hydrogens in the anti position relative to the Pd if possible, although "anti-Bredt" constraints in bicyclic systems often naturally suppress this [3].[1]

Issue C: The "Dead End" (Hydrodehalogenation)

Symptom: You recover Ar-H (reduced aryl halide) and unreacted morpholine.[1] Diagnosis: Protodepalladation. The Ar-Pd-X or Ar-Pd-N species intercepted a proton source (water, solvent impurities) before it could engage the alkene.[1]

Corrective Actions:

-

Solvent: Toluene is the gold standard.[1] Ensure it is anhydrous.[1] THF can sometimes act as a hydride source under high heat.[1]

-

Base: Switch from

to

Part 3: The "Gold Standard" Protocol

Based on the seminal works of the Wolfe Group (University of Michigan), this protocol is the starting point for 80% of successful morpholine carboaminations.[1]

Reaction Setup:

-

Catalyst Precursor:

(1.0 - 2.0 mol%)[1]-

Why? Avoids acetate ligands which can sometimes complicate the internal base mechanism.[1]

-

-

Ligand: Dpe-Phos (Bis(2-diphenylphosphinophenyl)ether) (2.0 - 4.0 mol%)[1]

-

Why? Large bite angle (

) promotes C-C reductive elimination over

-

-

Base:

(Sodium tert-butoxide) (1.2 - 2.0 equiv)[1]-

Why? Essential for deprotonating the morpholine to form the Pd-amido complex.

-

-

Solvent: Toluene (0.1 M - 0.2 M concentration)[1]

-

Temperature: 90 °C - 110 °C[1]

Step-by-Step Execution:

-

Glovebox/Schlenk: Charge a flame-dried tube with

, Dpe-Phos, and -

Solvent: Add anhydrous Toluene. Stir for 5-10 mins at RT to pre-form the active catalyst (solution often turns from purple to orange/brown).

-

Substrates: Add the Morpholine derivative, Aryl Bromide, and Alkene (if intermolecular).

-

Heat: Seal and heat to 100 °C.

-

Monitor: Check via GC-MS or LC-MS after 4 hours. Look for the disappearance of Ar-Br.

Part 4: Data Reference Table

| Component | Standard Choice | Alternative | When to Switch? |

| Precursor | If | ||

| Ligand | Dpe-Phos | Xantphos | If |

| Ligand | Dpe-Phos | RuPhos | If steric hindrance on the Ar-X is extreme (RuPhos is excellent for bulky substrates).[1] |

| Base | If the substrate contains base-sensitive esters or ketones.[1] |

References

-

Ney, J. E.; Wolfe, J. P. "Selective Synthesis of 2-Substituted Pyrrolidines and Piperidines via Pd-Catalyzed Carboamination Reactions."[1] Angew.[1][2][3] Chem. Int. Ed.2005 , 44, 3218–3221.[1] [1]

-

Wolfe, J. P. "Palladium-Catalyzed Carboamination of Alkenes and Alkynes."[1][4] Synlett2008 , 2008, 2913–2937.[1]

-

Babij, N. R.; Wolfe, J. P. "Asymmetric Total Synthesis of (+)-Merobelline."[1] Angew.[1][2][3] Chem. Int. Ed.2012 , 51, 4128–4130.[1] [1]

-

Lanni, E. L.; Wolfe, J. P. "Mechanism of the Pd-Catalyzed Alkene Carboamination Reaction: Detection of Pd(II) Intermediates and Evidence for a Syn-Aminopalladation Pathway."[1] J. Am. Chem. Soc.[1]2011 , 133, 276–279.[1]

Sources

Technical Support Center: Purification Strategies for 3-(p-tolyl)morpholine Isomers

[1]

Status: Active Agent: Senior Application Scientist, Separation Technologies Ticket ID: #PUR-3PM-ISO-001 Subject: Troubleshooting Guide for Chiral Resolution and Chemical Purification[1]

Introduction: The Challenge of 3-(p-tolyl)morpholine

Welcome to the technical support hub. You are likely working with This compound , a chiral secondary amine structurally analogous to phenmetrazine.[1] This molecule presents two distinct purification challenges:

-

Stereochemical Purity: The C3 chiral center creates a racemic mixture (

) that requires resolution. -

Chemical Purity: As a secondary amine, it is prone to oxidation (N-oxide formation) and retains synthetic precursors (amino alcohols or haloketones).

This guide prioritizes causality —understanding why a separation fails—over simple checklists.

Module 1: Chemical Resolution (Scale-Up Strategy)

Context: For quantities >5g, chromatographic separation is often cost-prohibitive.[1] Classical resolution via diastereomeric salt formation is the industry standard.[1]

Common Issues & Troubleshooting (FAQ)

Q: I tried recrystallizing with L-Tartaric acid, but I obtained an oil instead of crystals. Why? A: "Oiling out" occurs when the solvent polarity is too high or the temperature drop is too rapid, causing the salt to separate as a liquid phase before organizing into a lattice.

-

The Fix: Use a "solvent switch" technique. Dissolve the amine and acid in a minimum amount of hot methanol (highly polar), then slowly add hot isopropanol or ethyl acetate (less polar) until slight turbidity appears. Cool very slowly (1-2°C/min).[1]

Q: My enantiomeric excess (ee) stalled at 85% after the first crystallization. Should I switch acids? A: Not necessarily. The eutectic composition might have been reached.

-

The Fix: Do not switch acids yet. Perform a recrystallization of the salt (not the free base) using a solvent with a different dielectric constant (e.g., switch from EtOH to EtOH/Water 95:5). Water can disrupt the hydrogen bonding network of the impurity isomer, forcing it into the mother liquor.

Protocol: Diastereomeric Resolution with Dibenzoyl-L-Tartaric Acid

We recommend Dibenzoyl-L-tartaric acid (L-DBTA) over simple tartaric acid for aryl-morpholines because the benzoyl groups provide additional

-

Stoichiometry: Dissolve 1.0 eq of racemic this compound in Methanol (5 mL/g).

-

Addition: Add 1.0 eq of L-DBTA dissolved in warm Methanol.

-

Nucleation: Heat to reflux (65°C) for 30 mins. Cool to 50°C. If no crystals form, scratch the glass or add a seed crystal.

-

Crystallization: Cool to 0°C over 4 hours.

-

Filtration: Collect the solid (Salt A). The mother liquor contains the opposite enantiomer enriched (Salt B).

-

Free Basing: Suspend Salt A in

and treat with

Module 2: Chromatographic Separation (HPLC/SFC)

Context: For analytical checks (ee determination) or prep-scale purification (<1g).

Common Issues & Troubleshooting (FAQ)

Q: I see severe peak tailing (

-

The Fix: You must use a basic additive. Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to your mobile phase. This blocks silanol sites.[1]

Q: The peaks are merging.[1] How do I improve resolution (

-

The Fix: Lower the temperature to 10-15°C. Enantioseparation is an enthalpy-driven process; lower temperatures increase the difference in adsorption energy between the two enantiomers.[1]

Recommended Method Parameters

| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) |

| Column | Chiralpak AD-H (Amylose-based) | Chiralcel OD-H (Cellulose-based) |

| Mobile Phase | Hexane : IPA : DEA (90 : 10 : 0.[1]1) | Methanol : DEA (100 : 0.1) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Temp | 20°C | 10°C |

| Detection | UV 254 nm (Tolyl absorption) | UV 220 nm |

| Exp. Elution | (R) often elutes before (S)* | Varies |

*Note: Elution order must be confirmed via optical rotation or X-ray crystallography of a derivative.

Module 3: Visualizing the Workflow

The following diagrams illustrate the decision logic for purification and the specific resolution pathway.

Figure 1: Purification Strategy Decision Matrix

Caption: Decision matrix for selecting between chromatographic and chemical purification based on scale and purity requirements.

Figure 2: HPLC Method Development Logic

Caption: Troubleshooting logic for chiral HPLC method development, focusing on peak shape and resolution.

Module 4: Final Polishing (Achiral Purity)

Even after chiral resolution, the product may be colored (yellow/brown) due to trace oxidation.

The "HCl Crash" Protocol:

-

Dissolve the free base in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]

-

Cool to 0°C.

-

Add 2M HCl in Ether dropwise.[1]

-

A white precipitate should form immediately.[1]

-

Critical Step: If the precipitate is sticky/gummy, add a few drops of Acetonitrile . This acts as a crystal habit modifier, hardening the gum into filterable crystals.

-

Filter under Nitrogen (to prevent hygroscopic water uptake).

References

-

Brown, G. R., et al. (1987). "Synthesis and resolution of 3-substituted morpholine appetite suppressants." Journal of the Chemical Society, Perkin Transactions 1. (Detailed protocols for resolving morpholine derivatives using tartaric acid).

-

Lau, Y. Y., et al. (2016).[2] "Enantioselective Synthesis of 3-Substituted Morpholines." The Journal of Organic Chemistry. (Modern synthesis and HPLC analysis of chiral morpholines).

-

Toribio, L., et al. (2024).[3][4] "High-performance liquid chromatographic enantioseparation of azole analogs... polysaccharide-based chiral stationary phases."[1] Journal of Chromatography A. (Validation of polysaccharide columns for nitrogen-containing heterocycles).

-

Okunrobo, L., et al. (2006). "Chromatographic separation of the enantiomers of substituted morpholines." Chromatographia. (Specific mobile phase additives for secondary amines).

Technical Support Center: Optimization of Derivatization Methods for GC Analysis of Morpholines

Status: Operational Ticket ID: MOR-GC-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Morpholine Challenge

Morpholine (tetrahydro-1,4-oxazine) presents a classic "GC paradox." It is volatile enough for gas chromatography but possesses a secondary amine and an ether oxygen, making it highly polar.

Why Direct Injection Fails:

-

Adsorption: Morpholine adsorbs strongly to silanol groups in the injection liner and column, causing severe peak tailing.

-

Sensitivity: Direct analysis often yields Limits of Quantitation (LOQ) 50–100x higher than derivatized methods.

-

Aqueous Incompatibility: Morpholine is highly water-soluble; injecting aqueous matrices (like fruit juice or plasma) degrades GC columns and phases.

The Solution: Derivatization masks the polar amine hydrogen, improving peak shape, volatility, and detector response. This guide optimizes three primary workflows: Acylation (High Sensitivity/Dry), Chloroformates (Aqueous/Fast), and Nitrosation (Trace Level/Food Safety).

Method Selection: Decision Matrix

Use this logic flow to select the optimal derivatization strategy for your specific matrix and sensitivity requirements.

Figure 1: Decision matrix for selecting the appropriate morpholine derivatization pathway based on sample water content and sensitivity needs.

Module A: Ethyl Chloroformate (ECF) – The Aqueous Solution[1]

Best For: Urine, Serum, Fruit Juice, Environmental Water. Mechanism: Reacts with secondary amines in aqueous media (buffered) to form carbamates. Advantage: Instant reaction, no drying step required.

Optimized Protocol

-

Sample Prep: Take 1.0 mL aqueous sample.

-

pH Adjustment (CRITICAL): Add borate buffer to adjust pH to 9.0 – 10.0 .

-